molecular formula C10H10ClN B15070796 6-Chloro-1,3-dimethyl-1H-indole

6-Chloro-1,3-dimethyl-1H-indole

Cat. No.: B15070796
M. Wt: 179.64 g/mol
InChI Key: FAWXBENIXCXXJU-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyl-1H-indole (: 1368932-07-3, Molecular Weight: 179.65 g/mol) is a polysubstituted indole derivative offered as a valuable chemical building block for scientific research and development. The compound features a chloro substituent and two methyl groups on its indole scaffold, a heterocyclic system recognized as a privileged structure in medicinal chemistry due to its prevalence in natural products and bioactive molecules . Indole derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them central scaffolds in drug discovery . This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical agents and agrochemicals . As a research chemical, it serves as a key precursor in organic synthesis and heterocyclic chemistry. The product is provided with guaranteed high purity and consistency. Attention: For research use only. Not for human or veterinary use. Handling should be performed by trained professionals in a appropriately controlled laboratory environment. Sealed storage in a dry, cold environment (2-8°C) is recommended to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-1,3-dimethylindole

InChI

InChI=1S/C10H10ClN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3

InChI Key

FAWXBENIXCXXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)Cl)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 1,3 Dimethyl 1h Indole and Its Derivatives

Strategic Approaches for the Construction of the 1H-Indole Core with Chloro and Dimethyl Substitution Patterns

The synthesis of a specifically substituted indole (B1671886), such as 6-Chloro-1,3-dimethyl-1H-indole, can be approached in two primary ways: by constructing the indole ring with the substituents already in place on the precursors, or by functionalizing a pre-existing indole core. Both strategies demand high regioselectivity to achieve the desired substitution pattern.

Regioselective Functionalization Techniques for Indole Chlorination

Direct chlorination of a pre-formed 1,3-dimethyl-1H-indole scaffold is a feasible route. However, controlling the position of halogenation on the indole nucleus is a significant challenge due to the electron-rich nature of the heterocyclic ring, which can lead to multiple chlorinated products. Electrophilic substitution on the indole ring typically favors the C3 position, but since this position is already substituted in 1,3-dimethylindole (B1617634), electrophilic attack will be directed to the benzene (B151609) ring.

Common chlorinating agents for indoles include N-chlorosuccinimide (NCS). The regioselectivity of the reaction is influenced by solvent, temperature, and the electronic nature of the substituents already present on the indole ring. For instance, the reaction of various substituted indoles with NCS has been shown to yield halogenated products, where the position of chlorination is directed by the existing substituents. nih.gov

An alternative and highly selective method involves biocatalysis. Flavin-dependent halogenase enzymes have demonstrated remarkable regioselectivity in the halogenation of aromatic compounds, including tryptophan and indole moieties. nih.govresearchgate.net These enzymes operate under mild conditions and can provide a green alternative to traditional chemical methods, potentially offering a direct route to 6-chloroindoles from the corresponding indole precursors. port.ac.uk The use of halogenases can circumvent issues with regiocontrol often encountered in synthetic chemistry. mdpi.com

N-Alkylation and C-Alkylation Strategies for the Indole Ring System

The introduction of the two methyl groups in this compound requires specific N-alkylation and C-alkylation strategies. The order of these alkylation steps, relative to chlorination and ring formation, is a key strategic consideration.

N-Alkylation: The methylation of the indole nitrogen (N1 position) is typically a straightforward process. It can be achieved by treating the N-H indole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH) or potassium carbonate. Recent advancements include catalyst-free methods, such as the chemoselective N-alkylation of indoles in aqueous microdroplets, which represents a green and efficient alternative to conventional methods. nih.govstanford.edu Transition metal-catalyzed N-alkylation has also been explored, offering high efficiency and selectivity. mdpi.com

C-Alkylation: The introduction of a methyl group at the C3 position is more complex. If the indole core is constructed via a method like the Fischer indole synthesis, the C3-substituent can be incorporated from the ketone precursor. For direct C3-alkylation of an existing indole, Friedel-Crafts type reactions can be employed, although these can lack selectivity. Ruthenium-catalyzed C3-alkylation of indoles with primary alcohols, proceeding through a "borrowing hydrogen" mechanism, provides a more sustainable and selective route. researchgate.net

The relative timing of these alkylations is critical. For example, performing N-methylation on a 6-chloroindole (B17816) precursor before cyclization can be a viable strategy. Alternatively, a fully formed 6-chloro-3-methyl-1H-indole can be N-methylated in a final step.

Synthesis of Precursor Molecules and Subsequent Cyclization Strategies for this compound

Several classical and modern named reactions for indole synthesis can be adapted to produce the this compound core by using appropriately substituted precursors.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgthermofisher.com To obtain the target molecule, one could use 4-chlorophenylhydrazine (B93024) and ethyl methyl ketone (2-butanone) as starting materials. The reaction, typically catalyzed by Brønsted or Lewis acids, would proceed through a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgorganic-chemistry.org The resulting 6-chloro-2,3-dimethyl-1H-indole would then require subsequent N-methylation. A palladium-catalyzed modification developed by Buchwald allows the synthesis to be effected by cross-coupling aryl bromides and hydrazones. wikipedia.org

Leimgruber-Batcho Indole Synthesis: This method is a popular alternative to the Fischer synthesis and is particularly effective for preparing indoles with specific substitution patterns. The synthesis begins with a substituted nitrotoluene, for example, 4-chloro-2-nitrotoluene. This precursor reacts with N,N-dimethylformamide dimethyl acetal to form an enamine, which is then reductively cyclized using a reducing agent like iron in acetic acid or catalytic hydrogenation to yield the 6-chloroindole. orgsyn.org Subsequent N- and C-methylation would be required to complete the synthesis of the target molecule.

Bischler-Möhlau Indole Synthesis: This reaction involves the formation of a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.orgchemeurope.com For the synthesis of a 1,3-disubstituted indole, this method is less direct but could be adapted. The synthesis would involve the reaction of an appropriately substituted α-haloketone with a substituted aniline, such as 4-chloroaniline (B138754). dbpedia.org

Novel Catalytic Systems in the Synthesis of Substituted Indoles

Modern synthetic organic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of substituted indoles has greatly benefited from the development of novel metal-based, organocatalytic, and biocatalytic approaches.

Metal-Catalyzed Cross-Coupling Reactions for Indole Construction and Functionalization

Transition metal catalysis is a powerful tool for constructing the indole nucleus and for its subsequent functionalization. researchgate.net Palladium, copper, rhodium, and nickel catalysts are frequently employed. rsc.orgorgsyn.org

Larock Indole Synthesis: This palladium-catalyzed heteroannulation is a highly versatile method for synthesizing polysubstituted indoles. wikipedia.org The reaction couples an o-iodoaniline with a disubstituted alkyne. To synthesize a derivative of the target compound, one could start with 4-chloro-2-iodoaniline and an appropriate alkyne. The regioselectivity of the alkyne insertion is a key feature of this reaction, often controlled by the steric bulk of the alkyne substituents. rsc.orgnih.gov The use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts has been shown to provide good yields and high regioselectivity. rsc.org

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(OAc)2, PPh3, Na2CO3o-iodoaniline, disubstituted alkyne2,3-disubstituted indoles wikipedia.org
Ni(dppp)Cl2, Et3No-iodoaniline, alkyneSubstituted indoles rsc.org
Ferrocene-NHC-Pd complexo-iodo/bromoanilines, alkyne2,3-disubstituted indoles rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the regioselective C-H chlorination of azaindoles, demonstrating the potential for direct functionalization of the indole core. nih.gov Furthermore, rhodium-catalyzed C-H alkynylation offers a route to functionalized indoles under mild, room-temperature conditions. acs.org

Organocatalytic and Biocatalytic Approaches to Indole Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing high levels of stereoselectivity and adhering to the principles of green chemistry.

Organocatalysis: Organocatalytic methods have been successfully applied to the asymmetric synthesis of various indole-based chiral heterocycles. acs.org These reactions, often involving cycloadditions or cyclizations, utilize small organic molecules as catalysts. nih.gov While the target molecule, this compound, is not chiral, the principles of organocatalysis can be applied to achieve specific bond formations and functionalizations in the synthesis of its derivatives. For instance, organocatalysts can promote the condensation of indoles with aldehydes, a key step in the synthesis of 3-substituted indoles. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions. As mentioned previously, halogenase enzymes are capable of highly regioselective chlorination of indole rings. mdpi.com These enzymes, sourced from various microorganisms, can introduce a chlorine atom at a specific position on the aromatic ring, which is often difficult to achieve with conventional chemical methods. nih.govresearchgate.net This biocatalytic approach could provide a direct and clean route to a 6-chloroindole intermediate.

Catalytic ApproachReaction TypeKey AdvantageReference
OrganocatalysisAsymmetric Cycloaddition/CyclizationHigh enantioselectivity, metal-free acs.org
Biocatalysis (Halogenases)Regioselective HalogenationHigh regioselectivity, mild conditions researchgate.netmdpi.com

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

The synthesis of indole scaffolds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.netfrontiersin.org Modern methodologies focus on improving atom economy and process efficiency over classical synthesis routes, which often rely on harsh conditions and toxic reagents. researchgate.net

One prominent green approach is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher yields compared to conventional heating. elte.hunih.gov This technique is particularly valuable for key indole-forming reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov For the synthesis of a substituted indole such as this compound, a microwave-assisted approach could be applied to the cyclization step, potentially reducing thermal degradation and by-product formation. elte.hu Some microwave-assisted indole syntheses can even be performed in environmentally benign solvents like water, further enhancing their green credentials. elte.hu

Continuous flow chemistry represents another paradigm shift in sustainable chemical manufacturing. mdpi.comnih.govsemanticscholar.org By performing reactions in microreactors, flow systems offer superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures safely. acs.org This often results in drastically reduced reaction times—from hours in batch to minutes or even seconds in flow—and improved product purity, minimizing the need for extensive purification. mdpi.comacs.org A flow-based synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, avoiding the isolation and purification of each intermediate, which aligns with the green chemistry principle of waste prevention. acs.orgresearchgate.net

Furthermore, the choice of solvent is a key consideration in green synthesis. The use of bio-based solvents, such as Cyrene, is being explored as a sustainable alternative to traditional, petroleum-derived solvents like DMF or NMP, which are common in indole synthesis. acs.org Research on rhodium-catalyzed C-H activation for indole functionalization has demonstrated the efficacy of Cyrene as a reaction medium, highlighting its potential for broader application in indole synthesis. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Indole Synthesis.
ParameterTraditional Method (e.g., Batch Fischer Synthesis)Green Method (e.g., Microwave or Flow Synthesis)
Reaction Time Several hours to daysMinutes to a few hours nih.govmdpi.com
Energy Consumption High (prolonged heating)Lower (shorter reaction times, efficient energy transfer) organic-chemistry.org
Solvents Often high-boiling, non-renewable solvents (e.g., Toluene, DMF)Greener alternatives (e.g., Water, Ethanol, Cyrene) or solvent-free conditions elte.huacs.org
Yields Variable, often moderateGenerally moderate to high mdpi.comjournalijar.com
Waste Generation Higher due to side reactions and purification stepsMinimized through higher selectivity and one-pot procedures journalijar.com
Safety Risks associated with hazardous reagents (e.g., strong acids, hydrazines) and prolonged high temperaturesEnhanced safety in controlled flow reactors; reduced handling of hazardous intermediates in one-pot syntheses acs.org

Retrosynthetic Analysis Applied to Complex this compound Scaffolds

Retrosynthetic analysis is a powerful strategy for devising the synthesis of complex molecules by breaking them down into simpler, commercially available precursors. When applied to a complex target molecule containing the this compound core, the analysis involves strategically disconnecting bonds to reveal key synthons and viable synthetic pathways.

Consider a hypothetical complex target, "Compound X," a polycyclic structure incorporating the this compound moiety. The initial disconnections would focus on the bonds linking the indole core to the rest of the molecular framework. These disconnections are planned to correspond to reliable and high-yielding forward reactions, such as C-H functionalization, cross-coupling reactions, or cyclization strategies.

Once the analysis has isolated the core this compound unit, the focus shifts to the synthesis of the indole ring itself. Several classical and modern indole syntheses can be considered for the retrosynthetic disconnection of the indole scaffold. quimicaorganica.org

Fischer Indole Synthesis Disconnection: This is one of the most common strategies. quimicaorganica.org A C2-C3 and N1-C7a bond disconnection leads back to a phenylhydrazone precursor. For this compound, this disconnection reveals (4-chlorophenyl)methylhydrazine and acetone. The N-methylation would be a subsequent step in the forward synthesis. This approach is powerful, though the forward reaction can be limited by the availability of the substituted hydrazine and the regioselectivity with unsymmetrical ketones. youtube.com

Leimgruber-Batcho Disconnection: This method is particularly effective for indoles bearing electron-withdrawing or -donating groups. The retrosynthetic disconnection involves cleaving the C2-C3 bond and the N1-C2 bond, leading back to an enamine, which in turn derives from a 2-nitrotoluene derivative. For the target molecule, this approach points to 4-chloro-1-methyl-2-nitrotoluene as a key starting material. This route is often high-yielding and avoids the use of potentially unstable hydrazines. journalijar.comorgsyn.org

Palladium-Catalyzed Cyclization (Larock) Disconnection: A modern approach involves disconnecting the C2-C3 and N1-C7a bonds, leading to a 2-alkynyl aniline derivative. For our target, this would be N-methyl-2-((prop-1-yn-1-yl)amino)-4-chloroaniline. This strategy offers excellent functional group tolerance but relies on the availability of the appropriately substituted aniline and alkyne precursors and often requires expensive palladium catalysts.

Table 2: Retrosynthetic Disconnections for the this compound Core.
Disconnection StrategyKey Bonds CleavedPrecursor MoleculesCorresponding Forward Reaction
Fischer Synthesis C2-C3, N1-C7a(4-Chlorophenyl)methylhydrazine and AcetoneAcid-catalyzed condensation and cyclization quimicaorganica.orgyoutube.com
Leimgruber-Batcho Synthesis C2-C3, N1-C24-Chloro-1-methyl-2-nitrotoluene and a formamide acetalEnamine formation followed by reductive cyclization journalijar.comorgsyn.org
Larock Annulation C2-C3, N1-C7aN-Methyl-2-iodo-4-chloroaniline and PropynePalladium-catalyzed coupling and cyclization

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1,3 Dimethyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions on the 6-Chloro-1,3-dimethyl-1H-indole Nucleus

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Typically, the site of highest electron density and thus the preferred site of electrophilic substitution is the C3 position. However, in this compound, this position is blocked by a methyl group. Consequently, electrophilic attack is redirected, primarily to the C2 position of the pyrrole (B145914) ring. The N1-methyl group further enhances the electron-donating character of the nitrogen atom, activating the ring system towards EAS. Conversely, the chloro group at the C6 position is an electron-withdrawing group via induction and a weak deactivator, while also directing incoming electrophiles to the ortho and para positions (C5 and C7). The activating effect of the pyrrole ring generally dominates, leading to substitution on the heterocyclic portion of the molecule.

Common EAS reactions for indoles include halogenation, nitration, and Vilsmeier-Haack formylation. wikipedia.orgnumberanalytics.comorganic-chemistry.org For 1,3-disubstituted indoles, these reactions are known to proceed at the C2 position. rsc.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org For 1,3-dimethylindole (B1617634), the reaction with a Vilsmeier reagent (generated from POCl₃ and DMF) readily yields the 2-formyl derivative. rsc.org It is expected that this compound would react similarly, affording this compound-2-carbaldehyde. The reaction proceeds via the formation of an electrophilic chloroiminium ion, which is attacked by the electron-rich C2 position of the indole. wikipedia.org

Halogenation: The halogenation of indoles can be selective for the C2 or C3 position depending on the N-substituent and reaction conditions. organic-chemistry.org With the C3 position blocked, halogenation of this compound is anticipated to occur at C2. For instance, enzymatic bromination of various indole derivatives has been shown to proceed at the most electrophilic site, which is C3 for unsubstituted indoles but would be C2 in this case. frontiersin.org

Friedel-Crafts Acylation: Friedel-Crafts acylation of indoles, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, regioselectively produces 3-acylindoles. nih.govorganic-chemistry.org However, with a substituent at C3, the reaction can be directed to other positions. While less common, acylation at C2 can be achieved, although sometimes N-acylation competes, particularly with highly reactive acylating agents. researchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major ProductReference for Analogous Reaction
Vilsmeier-HaackPOCl₃, DMF, then H₂OThis compound-2-carbaldehyde rsc.org
BrominationNBS or Br₂2-Bromo-6-chloro-1,3-dimethyl-1H-indole organic-chemistry.orgfrontiersin.org
AcylationRCOCl, Lewis Acid2-Acyl-6-chloro-1,3-dimethyl-1H-indole nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving the Chloro-Substituent and Indole Nitrogen

Nucleophilic substitution on the indole nucleus can occur at the halogenated benzene (B151609) ring or, under specific conditions, at the pyrrole ring. The chloro-substituent at C6 is generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here.

However, certain activated indole systems can undergo nucleophilic substitution. For example, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the C2 position is susceptible to attack by various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jp This reactivity is driven by the specific substitution pattern, particularly the N-methoxy and C6-nitro groups. For this compound, such reactivity at the pyrrole ring is not expected under standard conditions.

Reactions involving the indole nitrogen are also a form of nucleophilic substitution. The N-H of an indole can be deprotonated to form an indolyl anion, which is a potent nucleophile. However, in this compound, the nitrogen is already substituted with a methyl group, precluding reactions that rely on the N-H proton's acidity.

Metal-Catalyzed Functionalization and Cross-Coupling Reactions at Various Positions of the Indole Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C6-chloro position of this compound is an ideal handle for such transformations. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid or ester using a palladium catalyst, is widely used. wikipedia.orgorganic-chemistry.org 6-Chloroindoles readily participate in Suzuki-Miyaura cross-coupling to form C-C bonds at the C6 position. nih.gov For example, the reaction of 6-chloroindole (B17816) with phenylboronic acid in the presence of a palladium catalyst and a base proceeds in high yield. nih.gov It is therefore highly probable that this compound would undergo efficient coupling with various aryl- and vinylboronic acids to yield 6-aryl- or 6-vinyl-1,3-dimethyl-1H-indoles.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene, also under palladium catalysis. organic-chemistry.orgwikipedia.orgyoutube.com This methodology has been successfully applied to halo-indoles, even in aqueous conditions, to introduce alkenyl substituents. nih.gov The reaction of this compound with various activated alkenes would be expected to furnish the corresponding 6-alkenylated products.

C-H Functionalization: In addition to cross-coupling at the C-Cl bond, direct C-H functionalization of the indole ring is a prominent area of research. nih.govnih.gov Palladium/norbornene catalysis, for instance, has been used for the vicinal di-carbo-functionalization of indoles to install aryl groups at C2 and alkenyl groups at C3. nih.gov While the C3-position is blocked in the target molecule, related C2-H arylation methodologies could potentially be applied.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference for Analogous Reaction
Suzuki-Miyaura6-ChloroindolePhenylboronic acidPd catalyst, Base6-Phenylindole nih.gov
HeckHalo-indoleAlkenePd(OAc)₂, Ligand, Base6-Alkenylindole nih.gov
C-H ArylationN-Substituted IndoleAryl HalidePd(OAc)₂, Ligand, Base2-Arylindole nih.gov

Oxidative and Reductive Transformations of this compound

The indole nucleus can undergo both oxidative and reductive transformations. Oxidation can affect the pyrrole ring, while reduction can target either the pyrrole or benzene ring, or the chloro-substituent.

Oxidative Transformations: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. For instance, N-sulfonyloxaziridines can oxidize tetrahydrobenzimidazoles, which are structurally related to indoles, leading to rearrangement reactions. nih.gov The electron-rich double bond of the pyrrole ring in this compound would be the likely site of initial oxidative attack, potentially leading to oxindoles or other rearranged products. Rhodium-catalyzed oxidative annulation using molecular oxygen as the oxidant has also been reported for aryl-indoles, demonstrating a pathway for building more complex fused systems. princeton.edu

Reductive Transformations: The chloro group at C6 can be removed via catalytic hydrogenation (hydrodehalogenation) using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would convert this compound into 1,3-dimethyl-1H-indole. Alternatively, reduction of the indole nucleus itself can be achieved. Catalytic hydrogenation under more forcing conditions or using specific catalysts like rhodium on carbon can reduce the pyrrole ring to yield an indoline. More vigorous reduction methods, such as using sodium in liquid ammonia (B1221849) (Birch reduction), could potentially reduce the benzenoid ring.

Regioselectivity and Stereoselectivity Studies in Reactions of this compound

Regioselectivity: The substitution pattern of this compound dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution: As discussed in section 4.1, the C3 position is blocked, forcing electrophilic attack to the next most nucleophilic position, C2. The directing effects of the C6-chloro group (to C5 and C7) are generally overridden by the powerful activating nature of the pyrrole moiety. nih.gov

Metal-Catalyzed Cross-Coupling: These reactions are highly regioselective for the site of the carbon-halogen bond. Therefore, Suzuki, Heck, and other similar coupling reactions will occur exclusively at the C6 position. nih.govnih.gov

Stereoselectivity: For the reactions described, stereoselectivity is not a primary concern as no new stereocenters are typically formed on the indole ring itself. However, if the reacting partner contains stereogenic elements or if subsequent reactions create them (e.g., reduction of a C2-acyl group to a chiral alcohol), then stereochemical outcomes would need to be considered, often guided by the steric bulk of the indole scaffold. In reactions like the Heck coupling, the geometry of the newly formed double bond is typically trans. organic-chemistry.orgwikipedia.org

Elucidation of Mechanistic Pathways for Key Synthetic and Transformational Reactions

The mechanisms of the primary reactions involving indoles are well-studied and can be applied to this compound.

Electrophilic Aromatic Substitution (Vilsmeier-Haack): The mechanism begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. wikipedia.org The π-system of the indole ring, specifically the C2-C3 double bond, acts as the nucleophile, attacking the electrophile. Since C3 is substituted, the attack occurs at C2, forming a resonance-stabilized cationic intermediate (a σ-complex). Subsequent loss of a proton from C2 would re-aromatize the pyrrole ring, but this position has no proton. Instead, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the final 2-formyl product. organic-chemistry.orgsemanticscholar.org

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The catalytic cycle is generally accepted to involve three main steps: wikipedia.orgorganic-chemistry.org

Oxidative Addition: The Pd(0) catalyst inserts into the C6-Cl bond of the indole, forming a Pd(II) complex. This is often the rate-limiting step.

Transmetalation: The organoboron species (activated by a base) transfers its organic group (e.g., phenyl) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (e.g., the 6-phenylindole) and regenerating the Pd(0) catalyst.

Heck Reaction: The mechanism is similar to the Suzuki coupling but involves an alkene. wikipedia.orgprinceton.edu

Oxidative Addition: Pd(0) inserts into the C6-Cl bond.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C6 bond. This insertion typically occurs in a syn fashion.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step determines the regioselectivity and usually favors the formation of the more stable trans-alkene.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Theoretical and Computational Chemistry Studies of 6 Chloro 1,3 Dimethyl 1h Indole

Molecular Docking Studies for Understanding Chemical Binding Site Interactions:Although molecular docking is a common technique for studying indole (B1671886) derivatives, no specific docking studies involving 6-Chloro-1,3-dimethyl-1H-indole have been published.

The absence of such fundamental computational data highlights a gap in the current body of chemical knowledge. Future research initiatives could fruitfully apply established computational methodologies to characterize this compound, thereby providing valuable insights into its structure, reactivity, and potential applications.

Advanced Materials Science Applications Rooted in 6 Chloro 1,3 Dimethyl 1h Indole Chemistry

Design and Synthesis of Functional Materials Incorporating 6-Chloro-1,3-dimethyl-1H-indole Derivatives

The synthesis of functional materials based on this compound leverages established and innovative methodologies in organic synthesis to incorporate this building block into larger, more complex architectures. The presence of the chloro- substituent on the benzene (B151609) ring and the methyl groups on the pyrrole (B145914) ring at positions 1 and 3 dictates the synthetic strategies and influences the properties of the resulting materials.

The synthesis of substituted indoles can be achieved through various methods, including the Fischer, Bischler-Möhlau, and more recent palladium-catalyzed cascade processes from precursors like o-dihaloarenes. acs.orgmdpi.com For this compound specifically, synthetic routes would likely start from a pre-functionalized benzene ring, such as 4-chloro-2-nitroaniline (B28928) or a related compound, which can then be elaborated to form the indole (B1671886) core. The N-methylation and C3-methylation are often key steps that can be achieved through various alkylating agents.

Once the this compound core is obtained, it can be further functionalized to be integrated into materials. For example, palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings are powerful tools to attach other functional groups or polymerizable moieties to the indole scaffold, often at positions where a halogen or other leaving group has been installed. researchgate.net The inherent reactivity of the indole ring, primarily at the C2 position when C3 is blocked, can also be exploited for functionalization. nih.gov

The design of these materials is guided by the intended application. The electron-withdrawing nature of the chlorine atom at the 6-position, combined with the electron-donating and sterically influential methyl groups, can be used to modulate the electronic and physical properties of the final material, such as its solubility, thermal stability, and intermolecular interactions.

Exploration of Substituted Indoles in Organic Electronic Materials and Optoelectronic Devices

Substituted indoles are increasingly explored for their potential in organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic photodiodes (OPDs). sigmaaldrich.comacs.org The tunable nature of the indole scaffold allows for the precise engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance.

Studies on related indole derivatives have demonstrated their utility. For instance, N-methyl indole has been used as a donor group to activate alkynes in the synthesis of push-pull chromophores with absorption maxima spanning a wide range of the visible spectrum. nih.gov Furthermore, indole derivatives have been successfully used to create blue-light emitting materials and components for solar cells. mdpi.com Research on narrow band green organic photodiodes has utilized functionalized indolenine-based chromophores, demonstrating the versatility of the broader indole family in optoelectronics. researchgate.net The stability and processability of these materials are key advantages, and the substitution pattern of this compound, with its methyl groups enhancing solubility and stability, makes it a promising candidate for such applications.

Table 1: Optoelectronic Properties of Selected Indole-Based Push-Pull Chromophores

Donor GroupAcceptor GroupMaximum Absorption (λmax)
N-Methyl IndoleDicyanovinyl520 nm
N-Methyl IndoleTricyanovinyl658 nm
N-Methyl IndoleNitrophenyl378 nm

This table is illustrative and based on data for N-methyl indole derivatives to show the effect of different acceptor groups on the optical properties. nih.gov

Surface Chemistry and Adsorption Phenomena of Indole Derivatives on Material Interfaces (e.g., Corrosion Inhibition Mechanisms, Surface Modification)

The ability of organic molecules containing heteroatoms and π-electrons to adsorb onto metal surfaces makes them effective corrosion inhibitors. Indole and its derivatives are well-suited for this purpose, forming a protective film that shields the metal from corrosive environments. researchgate.netresearchgate.net This inhibition is achieved through a combination of physisorption (electrostatic interactions) and chemisorption (orbital interactions between the molecule and the metal's vacant d-orbitals). mdpi.com

The efficiency of indole-based corrosion inhibitors is influenced by the substituents on the indole ring. Electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption to the metal surface. Electron-withdrawing groups and the presence of halogens like chlorine can also play a complex role. Studies on 5-chloroisatin (B99725) derivatives have shown them to be good mixed-type inhibitors for mild steel in acidic solutions, with inhibition efficiencies reaching over 90%. scielo.org.mxresearchgate.net The mechanism involves the inhibitor adsorbing onto the steel surface according to the Langmuir adsorption isotherm, retarding both anodic and cathodic reactions. scielo.org.mxresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Indole Derivatives on Mild Steel

InhibitorMediumMax. Inhibition Efficiency (%)Adsorption Isotherm
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione1M H₃PO₄91%Langmuir researchgate.net
1-allyl-5-chloro-indoline-2,3-dione1.0M HCl~85% (calculated from data)Langmuir scielo.org.mx
Indole-3-carbaldehyde1M HCl95%Langmuir researchgate.net
2-methylindole1M HCl94%Langmuir researchgate.net

This table presents data from studies on various indole derivatives to illustrate their effectiveness as corrosion inhibitors.

Application of Indole-based Architectures in Advanced Polymer Chemistry and Supramolecular Assemblies

The indole ring is a valuable building block in polymer and supramolecular chemistry. Its rigid, planar structure and capacity for hydrogen bonding and π-π stacking interactions make it ideal for creating ordered, functional architectures. rsc.org

Indole-containing polymers can be synthesized by incorporating the indole moiety into the polymer backbone or as a pendant group. These polymers often exhibit high thermal stability and unique photophysical properties. mdpi.com For example, the functionalization of an indole ring with polymerizable groups allows for its use as a monomer in various polymerization reactions. The specific substitution of this compound would influence the properties of the resulting polymer. The chlorine atom could potentially participate in halogen bonding, a specific type of non-covalent interaction that can direct supramolecular self-assembly. The N-methyl group prevents hydrogen bonding at the indole nitrogen, which simplifies the interaction patterns and can lead to more predictable assemblies.

In supramolecular chemistry, the focus is on the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.gov The self-assembly of indole derivatives can lead to the formation of complex structures like helicates and channels. nih.gov The design of these systems relies on the careful placement of functional groups that can direct the assembly process. The this compound molecule, with its specific pattern of hydrophobic (methyl), polarizable (indole ring), and potentially halogen-bonding (chloro) sites, is a candidate for the design of new supramolecular systems. These ordered assemblies have potential applications in areas such as selective molecular recognition, catalysis, and the creation of nanostructured materials. youtube.com

Future Directions and Emerging Research Avenues for 6 Chloro 1,3 Dimethyl 1h Indole Research

Development of Novel and Efficient Synthetic Methodologies for Halogenated and Alkylated Indole (B1671886) Scaffolds

The synthesis of polysubstituted indoles, such as 6-Chloro-1,3-dimethyl-1H-indole, is a cornerstone of heterocyclic chemistry, driven by the prevalence of the indole scaffold in pharmaceuticals and functional materials. Future research will likely focus on overcoming the limitations of classical methods like the Fischer and Leimgruber-Batcho syntheses, which can suffer from harsh conditions and limited regioselectivity. researchgate.netresearchgate.netmdpi.com

Novel, more efficient synthetic routes are continuously being developed. These include:

Palladium-catalyzed domino reactions: These offer a powerful strategy for constructing complex tricyclic indole skeletons and could be adapted for the synthesis of specific substituted indoles. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve product purity, offering a greener alternative to conventional heating methods. mdpi.comnih.gov Microwave-assisted Leimgruber-Batcho reactions, for instance, have been shown to be highly efficient. nih.gov

Flow chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to higher yields and purity for indole derivatives.

Biocatalysis: The use of enzymes, such as tryptophan synthase, can facilitate the synthesis of halogenated indoles from cheaper starting materials like halogenated indole itself. rsc.org This approach offers the potential for highly selective and environmentally benign syntheses.

A key challenge in the synthesis of compounds like this compound is the precise control of substitution patterns. Future methodologies will likely focus on achieving high regioselectivity to avoid the formation of isomeric mixtures, which are often difficult to separate.

Table 1: Comparison of Classical and Modern Indole Synthesis Methodologies

MethodologyAdvantagesDisadvantagesPotential for this compound Synthesis
Fischer Indole Synthesis Readily available starting materials, widely applicable. researchgate.netmdpi.comHarsh acidic conditions, potential for multiple products with unsymmetrical ketones. nih.govApplicable, but may require optimization for regioselectivity.
Leimgruber-Batcho Synthesis Mild reaction conditions, good yields, commercially available starting materials. researchgate.netCan require long reaction times. nih.govA strong candidate, especially with microwave assistance to improve efficiency. nih.gov
Palladium-Catalyzed Cross-Coupling High regioselectivity, broad substrate scope. researchgate.netCatalyst cost and sensitivity.Highly suitable for precise construction of the substituted indole core.
Biocatalysis High stereoselectivity and regioselectivity, environmentally friendly. rsc.orgLimited to specific enzyme-substrate combinations.Promising for the introduction of the chloro-substituent early in the synthetic route. rsc.org

Exploration of Advanced Catalytic Systems for Highly Selective Indole Functionalization

The direct functionalization of the indole core is a highly sought-after strategy for the synthesis of derivatives like this compound. Advanced catalytic systems are at the forefront of this research, aiming for high selectivity and efficiency.

Transition-Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for the direct introduction of functional groups onto the indole ring, avoiding the need for pre-functionalized starting materials. spectroscopyonline.commdpi.comsjp.ac.lk Catalysts based on palladium, rhodium, ruthenium, and cobalt have been successfully employed for the selective functionalization at various positions of the indole nucleus. spectroscopyonline.commdpi.comrsc.org For a 6-chloro substituted indole, methods that direct functionalization to the benzene (B151609) ring portion of the indole are particularly relevant. spectroscopyonline.com

Photoredox Catalysis: The use of visible light and photoredox catalysts provides a mild and sustainable approach to indole functionalization. researchgate.netrsc.orgmdpi.comnih.gov This methodology can generate radical intermediates under gentle conditions, enabling a wide range of transformations that are often complementary to traditional methods. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Future research could explore the use of engineered enzymes for the specific methylation or halogenation of indole scaffolds. researchgate.net For instance, S-adenosyl methionine (SAM)-dependent methyltransferases can perform highly selective C3-methylation of indoles. researchgate.net

A significant challenge in indole functionalization is achieving regioselectivity, especially on the benzene ring. The development of novel directing groups and catalytic systems that can precisely target the C-6 position is a key area of future research.

Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry

The synergy between computational modeling and experimental research is poised to revolutionize the discovery and development of new indole derivatives.

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and understand the electronic properties of indole derivatives. nih.govspectroscopyonline.comsjp.ac.lk For instance, DFT can help in understanding the factors that control the outcome of rhodium-catalyzed C-H functionalization of indoles. spectroscopyonline.comsjp.ac.lk

Machine Learning (ML): ML algorithms are emerging as powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even designing novel molecules with desired properties. nih.govnih.gov By training models on large datasets of chemical reactions, it is possible to predict the feasibility and yield of new synthetic routes for compounds like this compound. nih.gov ML can also predict photochemically induced dynamic nuclear polarization (photo-CIDNP) enhancement, which can aid in the characterization of indole derivatives. nih.gov

The integration of these computational approaches can significantly accelerate the research and development cycle by allowing for the in silico screening of potential synthetic strategies and molecular designs before embarking on time-consuming and resource-intensive experimental work. mdpi.commdpi.comacs.org

Table 2: Applications of Computational Modeling in Indole Research

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Mechanistic elucidation of reactions, prediction of spectroscopic properties, understanding electronic structure. nih.govspectroscopyonline.comsjp.ac.lkPredicting the most favorable sites for further functionalization, understanding its electronic and photophysical properties.
Machine Learning (ML) Prediction of reaction yields and regioselectivity, virtual screening of derivatives, optimization of synthetic conditions. nih.govnih.govAccelerating the discovery of optimal synthesis routes, predicting potential biological activities or material properties.
Molecular Docking Predicting binding affinities and modes to biological targets. mdpi.comIn silico screening for potential pharmaceutical applications.

Potential Applications in Advanced Chemical Sensing and Responsive Materials Systems

The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for the development of advanced materials.

Chemical Sensors: Indole derivatives are widely used in the design of fluorescent and colorimetric chemosensors for the detection of various ions and molecules. spectroscopyonline.commdpi.comsjp.ac.lkmdpi.comnih.gov The fluorescence of the indole ring can be modulated by the binding of an analyte, leading to a measurable signal. Future research could explore the use of this compound as a core structure for sensors targeting specific analytes, where the chloro and methyl substituents could be used to fine-tune the sensor's selectivity and sensitivity. mdpi.com

Responsive Materials: The incorporation of indole moieties into polymers can lead to materials with interesting responsive properties. mdpi.comrsc.orgmdpi.com These materials could find applications in areas such as drug delivery, smart coatings, and soft robotics. The specific substitution pattern of this compound could impart unique properties to such polymers. For example, the chlorine atom could be a site for further polymerization or cross-linking reactions.

Organic Electronics: The electron-rich nature of the indole ring makes it a promising component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on the indole ring can be used to tune the material's electronic properties, such as its HOMO/LUMO levels and charge transport characteristics.

The development of new indole-based materials will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering. The specific properties of this compound, arising from its unique substitution pattern, make it an intriguing candidate for exploration in these emerging fields.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-1,3-dimethyl-1H-indole?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. A literature-based protocol involves:

Starting Material : 1H-Indole derivatives substituted with reactive positions for chlorination and methylation.

Halogenation : Use of chlorinating agents (e.g., N-chlorosuccinimide in DMF) at the 6-position.

Methylation : Alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) at the 1- and 3-positions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Key Validation : NMR (1H/13C) to confirm substitution patterns and LC-MS for purity (>95%) .

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., singlet for N-methyl groups at δ ~3.6 ppm).
    • IR Spectroscopy : Confirm C-Cl stretching (~550-650 cm⁻¹) and N-H absence (due to methylation).
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What solvents and conditions optimize crystallization for structural analysis?

Methodological Answer:

  • Solvent Systems : Ethyl acetate/petroleum ether mixtures (1:3 ratio) for slow evaporation.
  • Temperature : Controlled cooling (25°C to 4°C) to enhance crystal growth.
  • Crystallography Tools : Use SHELXTL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Case Example : Discrepancies in aromatic proton shifts may arise from anisotropic effects; compare computed (DFT) vs. experimental NMR .

Q. What strategies improve yield in microwave-assisted synthesis?

Methodological Answer:

  • Optimized Parameters :

    ParameterValue
    Temperature120-150°C
    Irradiation Power300 W
    Reaction Time10-30 minutes
    SolventDMF or PEG-400
  • Catalyst : CuI (0.1 eq.) for coupling reactions. Post-reaction quenching with ice-water minimizes side products .

Q. How to design Structure-Activity Relationship (SAR) studies for indole derivatives?

Methodological Answer:

  • Key Modifications :
    • Position 6 : Replace Cl with Br, I, or electron-withdrawing groups.
    • Position 3 : Introduce carboxylic acid or amide moieties for polarity.
  • Biological Assays : Test against kinase targets (e.g., FLT3) using IC50 measurements. SAR trends in cytotoxicity (e.g., IC50 < 10 μM) guide lead optimization .

Q. What crystallographic challenges arise with halogenated indoles?

Methodological Answer:

  • Disorder Issues : Chlorine atoms may exhibit positional disorder; refine using PART instructions in SHELXL.
  • Thermal Motion : High ADPs for Cl require ISOR restraints.
  • Packing Analysis : Identify Cl···π interactions (3.3-3.5 Å) using Mercury software .

Data Contradiction & Analysis

Q. How to address discrepancies in melting points across literature?

Methodological Answer:

  • Possible Causes : Polymorphism or solvent inclusion.
  • Resolution :
    • Perform DSC to detect polymorphic transitions.
    • Re-crystallize from alternative solvents (e.g., MeOH vs. EtOAc).
    • Compare with PubChem data (if available) .

Q. Why do HPLC retention times vary for the same compound?

Methodological Answer:

  • Column Variability : Use C18 columns with identical lot numbers.
  • Mobile Phase : Standardize acetonitrile/water ratios (e.g., 70:30 v/v) with 0.1% TFA.
  • Calibration : Include internal standards (e.g., caffeine) for retention time locking .

Methodological Tables

Q. Table 1. Key Spectral Parameters for this compound

TechniqueKey SignalsReference
1H NMR δ 3.65 (s, 3H, N-CH3), δ 2.40 (s, 3H, C-CH3)
IR 620 cm⁻¹ (C-Cl stretch)
ESI-MS [M+H]+ = 194.05 m/z

Q. Table 2. Crystallographic Data for Halogenated Indoles

CompoundSpace GroupCl···π Distance (Å)Refinement R-factorSource
This compoundP21/c3.420.043

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.